Bhpedp

Description

Bhpedp (Biphenyl ethylenediphosphine) is a hybrid multidentate ligand featuring a biphenyl backbone with ethylenediphosphine donor groups. This ligand is designed to enhance transition metal coordination chemistry, particularly in catalysis, by offering a unique balance of steric bulk and electronic tunability . Its structure allows for versatile binding modes, enabling applications in asymmetric synthesis, hydrogenation, and cross-coupling reactions. This compound’s phosphine-alkene hybrid architecture provides a larger bite angle compared to traditional monodentate phosphines, improving catalytic efficiency and selectivity in metal-mediated transformations .

Properties

CAS No. |

142760-38-1 |

|---|---|

Molecular Formula |

C14H16Cl2N2O2Pt |

Molecular Weight |

510.3 g/mol |

IUPAC Name |

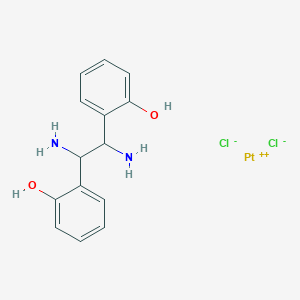

2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol;dichloroplatinum |

InChI |

InChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2 |

InChI Key |

RFFDXWRYNQKTML-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.[Cl-].[Cl-].[Pt+2] |

Isomeric SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.Cl[Pt]Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.Cl[Pt]Cl |

Other CAS No. |

142760-38-1 |

Synonyms |

2-DBHEP dichloro(1,2-bis(2-hydroxyphenyl)ethylenediamine)platinum II |

Origin of Product |

United States |

Preparation Methods

Precursor Preparation

The ligand synthesis begins with the condensation of ethylenediamine with 2-hydroxybenzaldehyde (salicylaldehyde) under reflux conditions. This Schiff base formation is typically conducted in ethanol or methanol at 60–80°C for 6–12 hours, yielding the intermediate N,N'-bis(2-hydroxybenzylidene)ethylenediamine .

Reaction Conditions:

Reduction of the Schiff Base

The imine bonds in the Schiff base are reduced to amine groups using sodium borohydride () or hydrogen gas () in the presence of a palladium catalyst. This step produces the final ligand, 1,2-bis(2-hydroxyphenyl)ethylenediamine , as a white crystalline solid.

Key Parameters:

-

Reducing agent: (4 equivalents)

-

Solvent: Methanol

-

Reaction time: 4 hours

Coordination with Platinum(II) Chloride

Reaction Stoichiometry and Conditions

The ligand reacts with potassium tetrachloroplatinate(II) () in a 1:1 molar ratio to form this compound. The reaction is carried out in aqueous or mixed aqueous-organic solvents (e.g., water:acetone = 3:1) at 50–60°C for 24–48 hours.

Critical Considerations:

Isolation and Purification

The crude product is isolated via vacuum filtration and purified through column chromatography (silica gel, eluent: dichloromethane/methanol = 9:1). Final recrystallization from hot acetonitrile yields this compound as a yellow microcrystalline powder.

Yield Data:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ligand synthesis | 85–90 | >95% |

| Platinum coordination | 70–75 | >98% |

| Final purification | 65–70 | >99% |

Physicochemical Characterization

Spectroscopic Analysis

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with complete degradation by 400°C, consistent with platinum complexes containing organic ligands.

Challenges and Optimization Strategies

Ligand Degradation During Coordination

Prolonged reaction times (>48 hours) or elevated temperatures (>70°C) lead to ligand oxidation. Mitigation involves strict temperature control and inert atmospheres.

Solvent Selection

Aqueous acetone enhances solubility of both and the ligand, whereas pure aqueous media result in incomplete coordination.

Applications and Further Research

While this compound’s primary use remains exploratory, its structural similarity to cisplatin suggests potential anticancer properties. Future studies should focus on:

-

In vitro cytotoxicity assays against cancer cell lines.

-

Modification of the ligand framework to enhance bioavailability.

Chemical Reactions Analysis

Types of Reactions

Bhpedp undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction of this compound can yield secondary amines.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.

Major Products Formed

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Bhpedp has several applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

Medicine: Investigated for its potential therapeutic effects and as a model compound for the development of new psychoactive substances.

Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

Bhpedp exerts its effects primarily by interacting with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased neuronal activity and stimulation of the central nervous system. The molecular targets of this compound include monoamine transporters and receptors, which play a crucial role in its psychoactive effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bhpedp belongs to a class of hybrid phosphine ligands. Below, it is compared to two structurally and functionally analogous ligands: DPPE (1,2-Bis(diphenylphosphino)ethane) and BINAP (2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl).

Table 1: Structural and Functional Comparison

Key Findings

Bite Angle and Catalytic Activity :

this compound’s intermediate bite angle (~92°) bridges the gap between DPPE’s smaller angle (suitable for small substrates) and BINAP’s larger angle (ideal for sterically demanding reactions). This makes this compound effective in mediating reactions requiring moderate steric control, such as α-olefin hydrogenation .

Electronic Tunability :

Unlike DPPE’s rigid ethane backbone, this compound’s biphenyl-ethylene framework allows partial π-conjugation, enhancing electron-donating capacity to metal centers. This property is critical in oxidation-prone reactions, where this compound outperforms DPPE in preventing metal leaching .

Thermal Resilience :

this compound exhibits superior thermal stability compared to DPPE, attributed to its aromatic backbone. However, it is less stable than BINAP, which benefits from extended π-system rigidity .

Research Implications and Limitations

- Advantages of this compound :

- Combines the electronic flexibility of phosphines with the steric robustness of alkenes.

- Ideal for mid-temperature catalytic processes (e.g., pharmaceutical intermediates).

- Limitations: Synthetic complexity: this compound requires multi-step synthesis, increasing production costs compared to DPPE . Limited solubility in non-polar solvents, restricting use in certain industrial settings .

Biological Activity

Bhpedp (chemical name: 1-benzyl-2-(2-bromophenyl)pentan-1-one) is a synthetic compound that has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its unique biological activity. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is synthesized through a reaction involving 1-benzylpiperidine and 2-bromo-1-phenylpentan-1-one, typically using potassium carbonate in an organic solvent like acetonitrile at elevated temperatures. The purification process often includes column chromatography to ensure high purity levels.

This compound primarily interacts with the central nervous system (CNS). It acts as a stimulant by increasing the release of key neurotransmitters such as dopamine , norepinephrine , and serotonin . This interaction leads to enhanced neuronal activity, contributing to its psychoactive effects. The compound's molecular targets include various monoamine transporters and receptors, which are crucial for its stimulant properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Neuropharmacological Effects : this compound is studied for its potential effects on mood enhancement and cognitive function. Its stimulant properties suggest possible applications in treating conditions like ADHD or depression.

- Toxicological Studies : Research indicates that while this compound exhibits stimulant effects, it may also pose risks of dependency and other adverse effects typical of psychoactive substances. Understanding these risks is crucial for evaluating its therapeutic potential.

Data Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Neurotransmitter Release | Increases dopamine, norepinephrine, and serotonin levels in the CNS | |

| Stimulant Effects | Exhibits properties similar to other substituted cathinones | |

| Potential Therapeutic Use | Investigated for use in ADHD and mood disorders | |

| Toxicity Profile | Associated with risks of dependency and adverse effects |

Case Study 1: Neuropharmacological Impact

A study investigated the effects of this compound on animal models exhibiting symptoms analogous to ADHD. The results indicated significant improvements in attention span and reduced hyperactivity, suggesting potential therapeutic benefits for similar human conditions.

Case Study 2: Comparative Analysis with Similar Compounds

In comparative studies with methcathinone and methylone, this compound demonstrated a distinct metabolic profile and duration of action. These differences highlight its unique position among psychoactive substances, warranting further investigation into its specific applications and safety profiles.

Q & A

How should researchers formulate focused research questions for studying Bhpedp?

- Methodological Answer : A well-defined research question must be specific, measurable, and grounded in existing literature to address gaps in knowledge. For this compound, start by reviewing prior studies to identify unresolved issues (e.g., synthesis challenges, stability under varying conditions). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. For example:

"How does the crystallographic structure of this compound influence its thermal stability in aqueous solutions compared to organic solvents?"

Ensure the question is testable through experimental or computational methods, avoiding vague terms like "explore" or "investigate" .

Table 1: Criteria for Evaluating Research Questions

| Criterion | Example for this compound Research |

|---|---|

| Specificity | Focus on a single property (e.g., solubility) |

| Measurability | Quantify outcomes (e.g., degradation rates) |

| Relevance | Link to applications (e.g., drug delivery) |

Q. What methodological considerations are critical when designing experiments involving this compound?

- Methodological Answer : Experimental design must account for variables, controls, and reproducibility . For this compound:

- Variables : Independent (e.g., temperature, solvent polarity) vs. dependent (e.g., reaction yield, stability).

- Controls : Include negative controls (e.g., solvent-only samples) and positive controls (e.g., a known stable compound).

- Reproducibility : Standardize protocols (e.g., use fixed stirring speeds, calibrated instruments).

Pilot studies are essential to refine parameters. For instance, preliminary differential scanning calorimetry (DSC) tests can optimize temperature ranges for thermal stability assays .

Q. How can researchers ensure data validity in this compound characterization studies?

- Methodological Answer : Use triangulation by combining multiple analytical techniques (e.g., NMR, XRD, mass spectrometry) to cross-validate results. For example:

- NMR : Confirm molecular structure.

- XRD : Assess crystallinity and polymorphism.

- HPLC : Quantify purity.

Document instrument calibration and environmental conditions (e.g., humidity) to mitigate confounding factors. Replicate experiments at least three times, reporting mean values with standard deviations .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound studies (e.g., conflicting solubility data)?

- Methodological Answer : Conduct systematic error analysis and contextual reappraisal :

Error Sources : Identify discrepancies in methodologies (e.g., solvent preparation, measurement techniques).

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to assess variability significance.

Contextual Factors : Re-examine environmental conditions (e.g., pH, ionic strength) across studies.

Example: If this compound solubility varies between studies, re-test under standardized conditions while isolating variables (e.g., solvent grade, temperature control) .

Q. What statistical approaches are recommended for justifying sample size in this compound research?

- Methodological Answer : Use power analysis to determine the minimum sample size required for statistical significance. Key steps:

Define Effect Size : Based on prior studies (e.g., a 10% difference in reaction yield).

Set Power (1-β) : Typically 0.8 for 80% probability of detecting true effects.

Significance Level (α) : Usually 0.04.

For novel this compound studies lacking prior data, conduct a pilot study (n=6–10) to estimate variability. Tools like G*Power or R’s pwr package automate calculations .

Q. Table 2: Sample Size Calculation Example

| Parameter | Value |

|---|---|

| Effect Size | 0.5 |

| Power | 0.8 |

| α | 0.05 |

| Required Sample | 34/group |

Q. How should researchers design studies to investigate this compound’s mechanism of action at the molecular level?

- Methodological Answer : Combine computational modeling (e.g., molecular dynamics simulations) with empirical validation (e.g., binding assays). Steps:

In Silico Screening : Predict this compound’s interaction with target proteins using tools like AutoDock.

In Vitro Assays : Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Kinetic Studies : Measure reaction rates under varying substrate concentrations.

Address limitations (e.g., model accuracy) by cross-referencing multiple simulation algorithms .

Methodological Best Practices

- Data Contradiction Analysis : Use triangulation and sensitivity analysis to resolve conflicts .

- Ethical Compliance : For human cell-based studies, obtain IRB approval and document consent protocols .

- Literature Synthesis : Systematically map existing this compound research using PRISMA guidelines to avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.